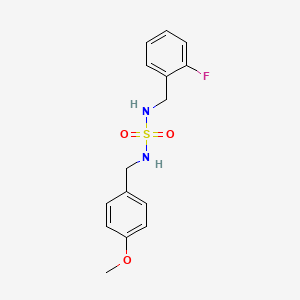

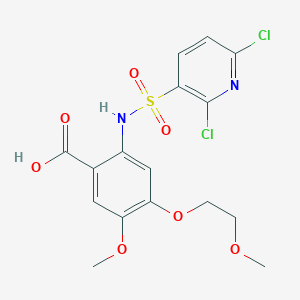

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide, also known as FB-MBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfonamide derivative that has been shown to exhibit promising results in the treatment of various diseases, including cancer and neurological disorders.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

- The reactivity of sulfamic esters with halogenated compounds, such as 4-fluorobenzyl bromide, has been explored to prepare N-dialkyled sulfonamides. This demonstrates the potential of halogenated benzyl compounds in chemical synthesis, which might be applicable to the modification or synthesis of compounds like N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (Debbabi, Beji, & Baklouti, 2005).

Biological Evaluation

- Similar structures have been evaluated for biological activities, such as inhibitors of enzymes or receptors. For example, the biological evaluation of estrogenic inhibitors of steroid sulfatase involving methoxy derivatives suggests that methoxy groups play a crucial role in the biological activity of sulfonamides, which may extend to compounds like N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (Ciobanu et al., 2003).

Fluorination Techniques

- Electrophilic fluorination techniques using N-fluorobenzenesulfonimide and dimethoxybenzyl groups as protecting groups have been developed for the synthesis of alpha-fluorosulfonamides. This highlights the role of fluorination in modifying sulfonamides, potentially relevant to the functionalization of N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (Hill, Liu, & Taylor, 2004).

Inhibition Studies

- Halogenated sulfonamides have been synthesized and investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This research indicates that halogenated compounds, such as those containing fluorine, can be potent inhibitors, suggesting a potential pharmacological application for compounds like N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (Ilies et al., 2003).

Material Science Applications

- The development of sulfonated polymers for use as proton exchange membranes in fuel cells has utilized fluorinated compounds for their synthesis. This area of research may provide insights into the use of N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide in material science, particularly in the context of its fluorinated and sulfonamide functional groups (Kim, Robertson, & Guiver, 2008).

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDSZRMZBVEXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325989 |

Source

|

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide | |

CAS RN |

337924-22-8 |

Source

|

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)